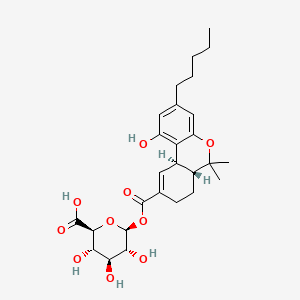

Thc-11-oic acid glucuronide

Description

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36O10/c1-4-5-6-7-13-10-17(28)19-15-12-14(8-9-16(15)27(2,3)37-18(19)11-13)25(34)36-26-22(31)20(29)21(30)23(35-26)24(32)33/h10-12,15-16,20-23,26,28-31H,4-9H2,1-3H3,(H,32,33)/t15-,16-,20+,21+,22-,23+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWXZAZRSQQLWKH-XUEDFLTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70997837 | |

| Record name | 1-O-(1-Hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-9-carbonyl)hexopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70997837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76448-35-6 | |

| Record name | delta(9)-Tetrahydrocannabinol-11-oic acid glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076448356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-O-(1-Hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-9-carbonyl)hexopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70997837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Scheme and Key Steps

The synthesis begins with the protection of hydroxyl groups on glucuronic acid to prevent undesired side reactions. The blocked glucuronide donor (e.g., tetraacetyl glucuronide) is then reacted with THC-COOH in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). After conjugation, deprotection steps remove the acetyl groups to yield the final product.

Table 1: Synthetic Conditions for THC-11-Oic Acid Glucuronide

| Step | Reagents/Conditions | Purpose | Yield |

|---|---|---|---|

| 1 | Tetraacetyl glucuronide, DCC, THC-COOH | Conjugation | 65–72% |

| 2 | Sodium methoxide, methanol | Deprotection | >90% |

| 3 | Purification (HPLC) | Isolation | ≥98% purity |

This method emphasizes scalability and reproducibility, with deuterated analogs synthesized for use as internal standards in mass spectrometry.

Challenges in Chemical Synthesis

-

Steric Hindrance : The bulky structure of THC-COOH necessitates prolonged reaction times (24–48 hours) for complete conjugation.

-

Solubility Issues : Polar aprotic solvents like dimethylformamide (DMF) are required to dissolve both reactants, complicating purification.

-

Isomerization : Side products may form due to the labile β-configuration of the glucuronide bond, requiring chromatographic separation.

Enzymatic Preparation via UDP-Glucuronosyltransferases (UGTs)

In vivo, THC-COOH is glucuronidated by hepatic UGT enzymes, primarily UGT1A3 and UGT2B7, which transfer glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to the carboxyl group of THC-COOH. While enzymatic methods are less commonly used for large-scale synthesis, they offer biological relevance for research applications.

In Vitro Enzymatic Synthesis

Incubating THC-COOH with human liver microsomes or recombinant UGT isoforms in the presence of UDPGA produces the glucuronide conjugate. Key parameters include:

Table 2: Enzymatic Synthesis Conditions

| Parameter | Value | Source |

|---|---|---|

| Enzyme Source | Human liver microsomes | |

| UDPGA Concentration | 5 mM | |

| THC-COOH Concentration | 50 µM | |

| Yield | 12–18% |

Despite lower yields compared to chemical synthesis, enzymatic methods are invaluable for studying metabolite formation in pharmacokinetic models.

Analytical Validation and Characterization

Hydrolysis and Sample Preparation

Urine samples containing THC-11-oic acid glucuronide require hydrolysis to free THC-COOH for detection. Automated methods using liquid handling robots enable rapid processing:

Mass Spectrometric Confirmation

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem MS (LC-MS/MS) are gold standards for validating synthetic and enzymatic products. Key findings include:

-

Fragmentation Patterns : The glucuronide exhibits a molecular ion at m/z 520.3 [M+H]⁺, with characteristic fragments at m/z 344.2 (THC-COOH) and m/z 176.1 (glucuronic acid).

-

Deuterated Standards : Deuterium-labeled analogs (e.g., THC-COOH-D3) enable precise quantification via isotope dilution.

Table 3: MS Parameters for THC-11-Oic Acid Glucuronide

| Instrument | Ionization Mode | Precursor Ion (m/z) | Product Ions (m/z) |

|---|---|---|---|

| LC-MS/MS | ESI⁻ | 519.2 → 343.1, 175.1 | |

| GC-MS | EI⁺ | 344 (THC-COOH-TMS) |

Applications in Research and Forensic Toxicology

Reference Standards for Drug Testing

Synthetic THC-11-oic acid glucuronide is critical for calibrating immunoassays and MS platforms. Its long detection window (up to 30 days in chronic users) makes it a primary target in workplace drug screenings.

Chemical Reactions Analysis

Types of Reactions: Thc-11-oic acid glucuronide primarily undergoes metabolic reactions rather than chemical reactions in a laboratory setting. These include:

Oxidation: Thc-11-oic acid can be oxidized to form Thc-11-oic acid glucuronide.

Glucuronidation: The primary reaction forming Thc-11-oic acid glucuronide from THC-11-oic acid.

Common Reagents and Conditions:

Oxidation: Enzymes such as cytochrome P450 oxidases.

Glucuronidation: UDP-glucuronic acid, UDP-glucuronosyltransferases, and appropriate buffer systems.

Major Products:

Scientific Research Applications

Chemical Analysis

Reference Standard in Analytical Chemistry

- THC-11-oic acid glucuronide serves as a reference standard for detecting and quantifying THC metabolites in biological samples. Its presence is crucial for accurate assessments in toxicology and pharmacokinetics.

- Methodologies : Techniques such as liquid chromatography-mass spectrometry (LC-MS) are frequently employed to analyze the concentration of THC metabolites, including THC-11-oic acid glucuronide, in urine and blood samples .

Biological Research

Understanding Metabolism

- Research on THC-11-oic acid glucuronide helps elucidate the metabolic pathways of THC. It is formed after the oxidation of 11-hydroxy-THC, which is itself a metabolite of THC. This pathway highlights the body's method of processing cannabinoids, leading to their eventual excretion .

- In Vitro Studies : Studies using human liver microsomes have shown that THC undergoes metabolic transformations to form this glucuronide, providing insights into its pharmacokinetics and dynamics .

Medical Applications

Pharmacokinetic Studies

- THC-11-oic acid glucuronide is utilized in pharmacokinetic studies to monitor cannabis use and its physiological effects. Understanding its metabolic profile can aid in developing therapeutic strategies involving cannabinoids .

- Clinical Relevance : The detection of this metabolite can assist healthcare providers in assessing recent cannabis use, particularly in patients undergoing treatment for conditions where cannabis may be prescribed .

Forensic Science

Drug Testing Protocols

- In forensic toxicology, THC-11-oic acid glucuronide is a critical analyte for drug testing protocols. Its detection in urine samples indicates cannabis consumption and helps establish timelines for usage .

- Legal Implications : The presence of this metabolite can influence legal proceedings related to impaired driving or substance abuse cases, as it provides evidence of recent cannabis use .

Case Study: Traffic Incident Analysis

A study examined blood samples from traffic incident cases where THC was detected. The presence of THC-11-oic acid glucuronide was noted alongside other metabolites like 11-nor-9-carboxy-THC, aiding forensic analysis in determining impairment levels at the time of the incident .

Research Findings

Recent research has established that THC-11-oic acid glucuronide contributes significantly to the cross-reactivity observed in immunoassays used for cannabinoid detection. This finding emphasizes its importance in both clinical and forensic settings .

Summary Table: Key Applications of THC-11-Oic Acid Glucuronide

| Field | Application | Significance |

|---|---|---|

| Chemical Analysis | Reference standard for LC-MS | Ensures accuracy in metabolite quantification |

| Biological Research | Understanding metabolic pathways | Provides insights into cannabinoid metabolism |

| Medical Applications | Pharmacokinetic studies | Assists in monitoring therapeutic cannabis use |

| Forensic Science | Drug testing protocols | Establishes evidence for legal cases regarding cannabis use |

Mechanism of Action

Thc-11-oic acid glucuronide itself does not exert psychoactive effects. Instead, it is a metabolite formed from the oxidation and subsequent glucuronidation of THC . The primary role of this compound is to facilitate the excretion of THC from the body by making it more water-soluble . The molecular targets and pathways involved include the cytochrome P450 enzymes for oxidation and UDP-glucuronosyltransferases for glucuronidation .

Comparison with Similar Compounds

Key Research Findings

- Stability Challenges : Acyl glucuronides (e.g., THC-11-Oic Acid Glucuronide) are prone to hydrolysis, necessitating careful sample handling .

- Structural Isomerism : Differentiation of THC-COOH and HHC-COOH glucuronides requires advanced MS/MS techniques due to similar fragmentation patterns .

- Biological Impact : Conjugated metabolites like ferulic acid glucuronide exhibit enhanced pharmacological effects compared to parent compounds .

Biological Activity

THC-11-oic acid glucuronide is a significant metabolite of Δ9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of cannabis. Understanding the biological activity of this compound is crucial for both pharmacological applications and forensic analysis. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of THC-11-oic acid glucuronide's biological activity.

Metabolism and Identification

THC-11-oic acid glucuronide is formed through a conjugation reaction where Δ9-THC undergoes oxidation to produce THC-11-oic acid, which is subsequently glucuronidated. This metabolic pathway is essential for the detoxification and excretion of cannabinoids in humans and other species.

- Metabolic Pathway :

- Δ9-THC → 11-Hydroxy-Δ9-THC → THC-11-oic acid → THC-11-oic acid glucuronide

The identification of THC-11-oic acid glucuronide in human urine was confirmed through mass spectrometry, establishing its role as a major metabolite detectable in drug screening assays .

Biological Activity

Despite being a metabolite, THC-11-oic acid glucuronide exhibits notable biological activities:

- Anti-inflammatory Properties :

- Non-Psychoactive Effects :

- Potential Therapeutic Applications :

Case Studies

Several studies have explored the implications of THC-11-oic acid glucuronide in clinical and forensic contexts:

- Forensic Analysis : In drug testing, THC-11-oic acid glucuronide serves as a critical marker for cannabis use, demonstrating significant cross-reactivity with cannabinoid assays . Its presence in urine samples can indicate recent cannabis consumption.

- Clinical Observations : Research has indicated that THC metabolites, including THC-11-oic acid glucuronide, may influence the pharmacokinetics of cannabis-based therapies, affecting efficacy and safety profiles .

Data Tables

| Parameter | THC-11-Oic Acid Glucuronide |

|---|---|

| Molecular Formula | C22H30O6 |

| Molecular Weight | 390.47 g/mol |

| Metabolic Pathway | Δ9-THC → 11-OH-THC → THC-11-oic acid → THC-11-oic acid glucuronide |

| Biological Activity | Anti-inflammatory, PAF antagonist |

| Psychoactivity | Non-Psychoactive |

Q & A

Q. How should researchers document computational and analytical workflows for regulatory compliance?

- Best Practices : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Record LC-MS parameters (column type, gradient), software versions (e.g., TraceFinder 3.0), and validation data (calibration curves, LOD/LOQ). For machine learning models, disclose training datasets, hyperparameters, and validation metrics. Publish raw data in repositories like MetaboLights or ChEMBL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.